molecular formula C18H22N2O B248324 3-[benzyl(methyl)amino]-N-(4-methylphenyl)propanamide

3-[benzyl(methyl)amino]-N-(4-methylphenyl)propanamide

Cat. No. B248324
M. Wt: 282.4 g/mol
InChI Key: QREVFQJNGILNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[benzyl(methyl)amino]-N-(4-methylphenyl)propanamide, also known as Dibenzylamine-4-methylphenylacetylpropanamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[benzyl(methyl)amino]-N-(4-methylphenyl)propanamide is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and the activation of NF-κB. The compound may also exhibit anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have reported that 3-[benzyl(methyl)amino]-N-(4-methylphenyl)propanamide may exhibit anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). The compound may also reduce the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. In addition, the compound has been reported to induce apoptosis in cancer cells by activating caspases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[benzyl(methyl)amino]-N-(4-methylphenyl)propanamide in lab experiments is its potential as a multi-functional compound. The compound has been studied for its potential applications in various fields, which makes it a versatile tool for researchers. However, one of the limitations of using the compound is its limited solubility in water, which may affect its bioavailability and efficacy in some experiments.

Future Directions

There are several future directions for the study of 3-[benzyl(methyl)amino]-N-(4-methylphenyl)propanamide. One direction is the further investigation of its anticancer activity and its potential use as an anticancer agent. Another direction is the study of its potential as a corrosion inhibitor in the field of material science. Additionally, the compound may be further studied for its potential as an anti-inflammatory and analgesic agent, as well as its potential use in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 3-[benzyl(methyl)amino]-N-(4-methylphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been studied for its anti-inflammatory and analgesic effects, anticancer activity, and potential use as a corrosion inhibitor. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in different fields.

Synthesis Methods

The synthesis of 3-[benzyl(methyl)amino]-N-(4-methylphenyl)propanamide involves the reaction of benzylamine, 4-methylphenylacetic acid, and thionyl chloride. The reaction mixture is then heated under reflux, and the resulting product is purified to obtain the final compound. This method has been reported to yield high purity and good yield of the compound.

Scientific Research Applications

3-[benzyl(methyl)amino]-N-(4-methylphenyl)propanamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, the compound has been reported to exhibit anti-inflammatory and analgesic effects. It has also been studied for its potential as an anticancer agent. In the field of material science, the compound has been studied for its potential use as a corrosion inhibitor.

properties

Product Name

3-[benzyl(methyl)amino]-N-(4-methylphenyl)propanamide

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

3-[benzyl(methyl)amino]-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C18H22N2O/c1-15-8-10-17(11-9-15)19-18(21)12-13-20(2)14-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,19,21)

InChI Key

QREVFQJNGILNLB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCN(C)CC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN(C)CC2=CC=CC=C2

Origin of Product

United States

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